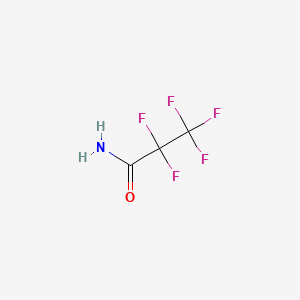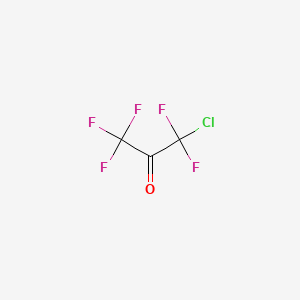
Chloropentafluoroacetone
Overview
Description
Chloropentafluoroacetone is a chemical compound with the molecular formula C3ClF5O . It is a molecular structure that can be viewed using Java or Javascript .
Synthesis Analysis
The synthesis of this compound involves a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals . An alternative mode of decomposition which becomes more important at shorter wavelengths involves the production of chlorine atoms and CF3COCF2 radicals .Molecular Structure Analysis
The molecular structure of this compound is C3ClF5O . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The photolysis of this compound with UV light of wavelength 3130 Å has been shown to involve a primary breakdown into carbon monoxide, CF3· and CF2Cl· radicals . An alternative mode of decomposition which becomes more important at shorter wavelengths involves the production of chlorine atoms and CF3COCF2 radicals .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.477 . It has a boiling point of 280.9 K and a density of 1.602 g/cm3 .Scientific Research Applications
Fluorescence Studies
Chloropentafluoroacetone (CPFA) exhibits significant fluorescence properties. Samant and Yarwood (1970) investigated its fluorescence in the gaseous state at room temperature. They found the fluorescence ranged from 337 nm to over 560 nm, with a maximum intensity at 420 nm. This characteristic was unaffected by low pressures of oxygen, and the energy of the first excited singlet state was estimated at about 83 kcal. The fluorescent yield at high pressures was found to be independent of the nature of the gas used to attain the high pressure, providing insights into the fluorescence mechanisms of this compound (Samant & Yarwood, 1970).
Chemical Synthesis
Middleton and Bingham (1983) utilized CPFA as a source of the trifluoromethyl group in the synthesis of novel α-trifluoromethylarylacetic acids. These compounds, including an analog of ibuprofen, showed similar anti-inflammatory and analgesic properties to ibuprofen, demonstrating CPFA's role in medicinal chemistry (Middleton & Bingham, 1983).
Phosphorescence Studies
Additionally, CPFA's phosphorescence at 77 °K was reported by Samant and Yarwood (1970). The energy of the triplet state was estimated to be 74 kcal, and they observed that substituting a chlorine atom in fluorinated aliphatic ketones changes radiative and non-radiative rate constants from the triplet state at 77 °K (Samant & Yarwood, 1970).
Photolysis Research
The photolysis of CPFA was explored by Majer, Olavesen, and Robb (1969). They discovered that its primary breakdown under ultraviolet light involves the formation of carbon monoxide and radical species. This study contributes to the understanding of the photodecomposition mechanisms of perhalogenated ketones (Majer, Olavesen, & Robb, 1969).
Interactions with Alkylthiosilanes
Research by Abel, Walker, and Wingfield (1968) demonstrated thatCPFA, along with other perhalogeno-ketones, can cause fission of the silicon-sulfur bonds in alkylthiosilanes and disilthianes, forming alkoxysilanes. This reaction is significant in the field of organosilicon chemistry, providing a pathway to synthesize various alkoxysilane compounds, which are important in materials science and catalysis (Abel, Walker, & Wingfield, 1968).
Photoelectron Spectroscopy
The photoelectron spectra of CPFA have been studied to understand its electronic structure. Young and Cheng (1976) analyzed its ionization energies and made molecular orbital assignments. Such studies are crucial for understanding the electronic properties of halogenated compounds, which is valuable in fields like material science and chemical sensing (Young & Cheng, 1976).
Mechanism of Action
Target of Action
Chloropentafluoroacetone primarily interacts with unsaturated hydrocarbons . The compound’s primary targets are olefins, which are divided into two classes based on their quenching abilities: olefins with only electron-withdrawing substituents and olefins with electron-donating substituents .
Mode of Action
The interaction of this compound with its targets results in the quenching of the compound’s fluorescence . This quenching effect can be quantitatively correlated with the ionization potential (i.p.) of the quenching molecule . This implies that the quenching by molecules containing only electron-donating substituents involves a charge-transfer complex .
Biochemical Pathways
It is known that the compound’s fluorescence in the gaseous state extends from 337 nm to greater than 560 nm , indicating that it may interact with biochemical pathways involving fluorescence or phosphorescence.
Pharmacokinetics
It is known that the compound has a boiling point of 2809 K , which may influence its distribution and bioavailability.
Result of Action
The primary result of this compound’s action is the quenching of its fluorescence when in the presence of certain olefins . The rate constants for this quenching process have been reported , providing a quantitative measure of the compound’s action.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, its fluorescence in the gaseous state at room temperature is unaffected by low pressures of oxygen . Furthermore, the fluorescence data indicate that fluorescence enhancement occurs as the pressure increases .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Chloropentafluoroacetone plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to undergo photolysis, leading to the formation of carbon monoxide, trifluoromethyl radicals, and chlorodifluoromethyl radicals . These radicals can further interact with other biomolecules, leading to the formation of halogenated methanes, ethanes, and propanes. The interaction of this compound with these biomolecules can significantly impact biochemical pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound has been shown to undergo photodecomposition, leading to the formation of various radicals and halogenated compounds . The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies. These studies have shown that this compound can cause oxidative stress and damage over time, affecting cellular function and viability.
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUUDWYPNQALHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073152 | |
| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-53-8 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropentafluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


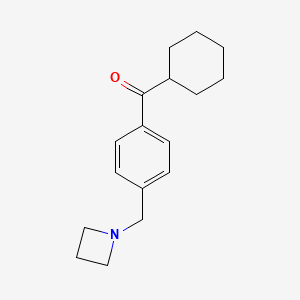
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone](/img/structure/B1346536.png)
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3,4,5-trifluorobenzophenone](/img/structure/B1346537.png)
![Ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
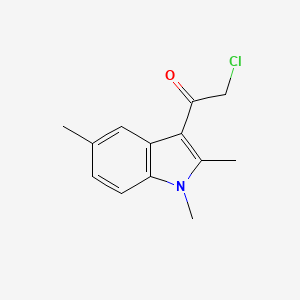
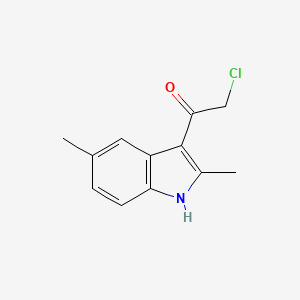
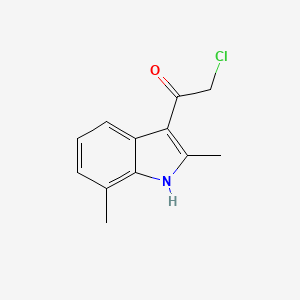
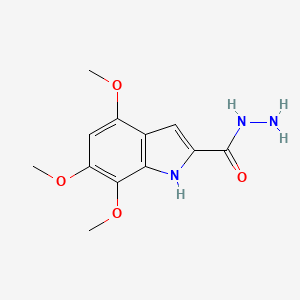
![7H-Benzo[c]carbazole](/img/structure/B1346553.png)

